molecular formula C14H11FO2 B7959565 Methyl 2-fluoro-4-phenylbenzoate

Methyl 2-fluoro-4-phenylbenzoate

Cat. No. B7959565
M. Wt: 230.23 g/mol
InChI Key: VOQRIRYZDZRVDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-fluoro-4-phenylbenzoate is a useful research compound. Its molecular formula is C14H11FO2 and its molecular weight is 230.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-fluoro-4-phenylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-fluoro-4-phenylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

methyl 2-fluoro-4-phenylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-17-14(16)12-8-7-11(9-13(12)15)10-5-3-2-4-6-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOQRIRYZDZRVDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=CC=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-fluoro-4-phenylbenzoate

Synthesis routes and methods I

Procedure details

Combine methyl 2-fluoro-4-bromobenzoate (1.25 g, 5.36 mmol), phenylboronic acid (1.30 g, 10.72 mmol) and CsF (2.02 g, 13.40 mmol) in dimethylformamide (25 mL) and water (3.0 mL) with stirring. Place the hetereogeneous reaction mixture open to the air in an oil bath maintained at 80° C. After 5 minutes of heating, add Pd(OAc)2 (120 mg, 0.536 mmol) in one portion and stir until reaction turns black. Cool reaction to room temperature, dilute with ethyl acetate and filter through a short plug of celite with additional ethyl acetate. Wash organics with water, dry over magnesium sulfate, filter and evaporate. Purification by flash column chromatography yields 3-fluorobiphenyl-4-carboxylic acid methyl ester as a solid. Dissolve the purified ester in tetrahydrofuran (0.25M) and add an equal volume of 1M sodium hydroxide. Stir vigorously at room temperature for 15 hours. Upon completion, acidify the reaction with conc. HCl and extract with ethyl acetate. Evaporation of the solvent yields 965 mg (84%) of the title compound. MS (m/e): 214.9 (M−).
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
2.02 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
120 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Combine methyl 4-bromo-2-fluorobenzoate (9.3 g, 40.0 mmol), phenylboronic acid (9.75 g, 80.0 mmol), and cesium fluoride (32.6 g, 100.1 mmol), DMF (190 mL) and deionized water (50 mL). Heat to 80° C. and add Pd(OAc)2 (303 g, 4.0 mmol). After 20 min, cool to room temperature, filter through HyFlo with the aid of 100 mL ethyl acetate, extract the filtrate with 2×100 mL 5% aqueous lithium chloride, 2×50 mL 1.0 M aqueous sodium hydroxide, and 2×100 mL brine. Separate the organic phase, dry over MgSO4, filter, and evaporate in vacuo to yield 8.85 g (96%) of methyl 3-fluorobiphenyl-4-carboxylate as a white solid. 1H NMR (CDCl3, 300 MHz) 8.01 (t, J=7.8 Hz, 1H), 7.58-7.62 (m, 2H), 7.41-7.51 (m, 4H), 7.37 (m, 1H), 3.96 (s, 3H); IR (cm−1, KBr): 3033, 2954, 1721, 1622, 1437, 1409, 1298, 1289, 1266, 1097; Anal calc'd for C14H11FO2: C 73.03, H 4.82; Found: C 73.06, H 4.86.
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
9.75 g
Type
reactant
Reaction Step Two
Quantity
32.6 g
Type
reactant
Reaction Step Three
Name
Quantity
190 mL
Type
reactant
Reaction Step Four
Quantity
303 g
Type
catalyst
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.